REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[N:6]([CH3:21])[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:8]2[C:13]=1[CH:12]=[CH:11][C:10]([Cl:14])=[CH:9]2)=[O:4].[CH3:22]I>CN(C)C=O>[CH3:1][N:2]([CH3:22])[C:3]([C:5]1[N:6]([CH3:21])[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:8]2[C:13]=1[CH:12]=[CH:11][C:10]([Cl:14])=[CH:9]2)=[O:4]
|
Name
|
5-chloro-2-methyl-3-phenylisoindole-1-carboxylic acid methylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)C=1N(C(=C2C=C(C=CC12)Cl)C1=CC=CC=C1)C
|
Name
|
potassium tert. butylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 9.0 g
|
Type
|
ADDITION
|
Details
|
At 0°-5° C. there are added 8 ml
|
Type
|
ADDITION
|
Details
|
After the addition of 100 g
|
Type
|
EXTRACTION
|
Details
|
of sodium chloride, the separated oil is extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic phase is washed with a solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The oily residue is dissolved in 200 ml
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
TEMPERATURE
|
Details
|
is cooled in an ice-bath
|
Type
|
CUSTOM
|
Details
|
colorless crystals separating
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C=1N(C(=C2C=C(C=CC12)Cl)C1=CC=CC=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |